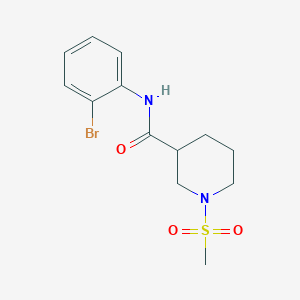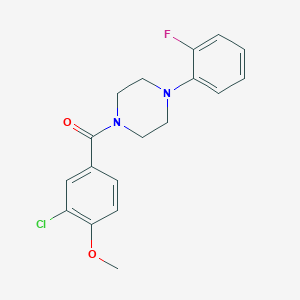![molecular formula C11H18N4O4S B5354719 1-[(dimethylamino)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5354719.png)
1-[(dimethylamino)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(dimethylamino)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as DSP-4, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DSP-4 is a selective neurotoxin that is commonly used to study the noradrenergic system in the brain.
科学研究应用
1-[(dimethylamino)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is commonly used in scientific research to study the noradrenergic system in the brain. It selectively destroys noradrenergic neurons, which allows researchers to study the effects of noradrenaline depletion on various physiological and behavioral processes. This compound has been used to study the role of noradrenaline in memory, attention, and stress response.
作用机制
1-[(dimethylamino)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid selectively destroys noradrenergic neurons by causing the release of noradrenaline from the neurons, followed by its reuptake into the neurons via the noradrenaline transporter. Once inside the neurons, noradrenaline is oxidized by monoamine oxidase to form a toxic metabolite that destroys the neurons. The destruction of noradrenergic neurons results in a decrease in noradrenaline levels in the brain.
Biochemical and Physiological Effects:
The depletion of noradrenaline in the brain due to this compound treatment has been shown to have various biochemical and physiological effects. Studies have shown that this compound treatment leads to a decrease in blood pressure and heart rate, as well as a decrease in locomotor activity. This compound treatment has also been shown to impair memory and attention in rodents.
实验室实验的优点和局限性
The use of 1-[(dimethylamino)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in scientific research has several advantages. It allows researchers to selectively destroy noradrenergic neurons, which is not possible with other neurotoxins. This makes this compound a valuable tool for studying the noradrenergic system in the brain. However, there are also limitations to the use of this compound. The destruction of noradrenergic neurons is irreversible, which means that the effects of this compound treatment cannot be reversed. Additionally, the effects of this compound treatment may vary depending on the species and strain of the animal used in the experiment.
未来方向
There are several future directions for research involving 1-[(dimethylamino)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. One area of research is the role of noradrenaline in stress response. This compound treatment has been shown to decrease the stress response in rodents, but the exact mechanisms underlying this effect are not well understood. Another area of research is the role of noradrenaline in addiction. Studies have shown that this compound treatment can reduce drug-seeking behavior in rodents, suggesting that noradrenaline may play a role in addiction. Finally, this compound may be useful in developing treatments for conditions such as depression and anxiety, which are associated with dysfunction in the noradrenergic system.
合成方法
The synthesis of 1-[(dimethylamino)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves the reaction of 4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid with dimethylsulfamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
属性
IUPAC Name |
1-(dimethylsulfamoyl)-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4S/c1-13(2)20(18,19)14-8-4-11(5-9-14,10(16)17)15-7-3-6-12-15/h3,6-7H,4-5,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCWUMBKKMREPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)(C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5354637.png)
![2-{2-chloro-4-[(cyclopropylamino)methyl]-6-ethoxyphenoxy}acetamide hydrochloride](/img/structure/B5354642.png)

![2,6-difluoro-N-({[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino}carbonyl)benzamide](/img/structure/B5354662.png)



![4-(5-methylpyridin-2-yl)-1-[3-(methylthio)propanoyl]piperidin-4-ol](/img/structure/B5354694.png)


![N-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]thiophene-2-carboxamide](/img/structure/B5354715.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3,5-dimethoxybenzamide](/img/structure/B5354716.png)

![7-(2,3-dimethoxybenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5354751.png)
